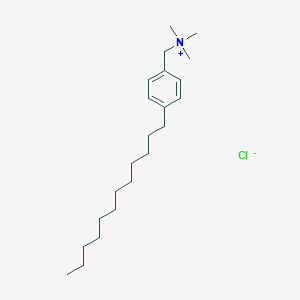

P-Laurylbenzyltrimethylammonium chloride

Description

Introduction to P-Laurylbenzyltrimethylammonium Chloride in Quaternary Ammonium Chemistry

Classification and Position within Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are classified into generations based on their molecular structure and biocidal efficacy. P-Laurylbenzyltrimethylammonium chloride belongs to the first generation of QACs, characterized by a single long alkyl chain (C12 in this case) bonded to a benzyl-substituted ammonium center. This places it within the alkyl dimethyl benzyl ammonium chloride (ADBAC) subgroup, which shares a common benzyltrimethylammonium core but varies in alkyl chain lengths.

Key distinctions from later-generation QACs include:

- Lower biocidal activity compared to dual-chain QACs like didecyldimethylammonium chloride (DDAC).

- Reduced resistance to organic loads due to its single-chain structure.

- Broad-spectrum antimicrobial action against bacteria, fungi, and enveloped viruses.

Table 1: Molecular Properties of P-Laurylbenzyltrimethylammonium Chloride

Historical Development and Nomenclature Evolution

The compound’s history is intertwined with the broader development of QACs. Key milestones include:

- 1935 : Gerhard Domagk’s discovery of benzalkonium chloride (BAC), the parent compound, marked the advent of QAC-based disinfectants.

- 1947 : The first commercial BAC product was registered with the U.S. EPA, spurring derivatives like P-laurylbenzyltrimethylammonium chloride.

- 1984 : A patent by Chernyavskaya et al. detailed its synthesis via quaternization of dodecylbenzylamine with methyl chloride, solidifying its role in pharmaceutical chemistry.

Nomenclature has evolved to reflect its structure:

Structural Significance in Quaternary Ammonium Research

The compound’s structure confers unique physicochemical and biological properties:

- Amphiphilic Design : The C12 alkyl chain enables membrane disruption, while the charged ammonium group facilitates solubility in aqueous media.

- Chain Length Optimization : The dodecyl chain balances hydrophobicity and mobility, maximizing interactions with microbial membranes. Studies show C12–C14 chains exhibit peak activity against gram-positive bacteria and fungi.

- Steric Effects : The benzyl group hinders enzymatic degradation, enhancing persistence compared to non-aromatic QACs.

Figure 1: Structural Comparison with Benzalkonium Chloride

$$ \text{P-Laurylbenzyltrimethylammonium chloride: } \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{CH}2\text{N}^+(\text{CH}3)3 \text{Cl}^- $$

$$ \text{Benzalkonium chloride (C12): } \text{C}{12}\text{H}{25}\text{CH}2\text{N}^+(\text{CH}3)2\text{C}6\text{H}5 \text{Cl}^- $$

The para-substitution of the dodecyl chain in P-laurylbenzyltrimethylammonium chloride reduces steric hindrance, improving binding to anionic microbial surfaces.

Relationship to Benzalkonium Chloride Family Compounds

P-Laurylbenzyltrimethylammonium chloride is a mono-component analogue of benzalkonium chloride (BAC), which is typically a mixture of C12–C18 alkyl homologs. This specificity offers advantages:

- Consistent Performance : Batch-to-batch variability is minimized compared to BAC mixtures.

- Regulatory Simplification : Single-component profiles simplify toxicological evaluations.

- Targeted Applications : The C12 chain optimizes antifungal activity, making it preferable in dermatological formulations.

However, shared challenges persist:

Properties

CAS No. |

19014-05-2 |

|---|---|

Molecular Formula |

C22H40ClN |

Molecular Weight |

354 g/mol |

IUPAC Name |

(4-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

YGKOYVNJPRSSRX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Other CAS No. |

19014-05-2 1330-85-4 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Reaction Conditions

Batch processes dominate small-scale synthesis due to operational simplicity. Key parameters include:

Example Protocol (Adapted from):

-

Charge trimethylamine (1 mol) and acetone (200 g) into a three-necked flask.

-

Add p-laurylbenzyl chloride (1.1 mol) dropwise under stirring.

-

Heat to 80°C for 5 hours, then cool to 10°C to precipitate the product.

-

Filter , wash with methyl ethyl ketone, and dry under vacuum.

Yield: ~76% (analogous to benzyltriethylammonium chloride synthesis).

Challenges in Batch Processing

-

Viscosity buildup from long-chain lauryl groups necessitates intermittent solvent addition.

-

Byproduct formation (e.g., dialkylated amines) requires careful stoichiometric control.

Continuous-Flow Synthesis: Scalability and Efficiency

Continuous methods, as detailed in, offer advantages in industrial settings:

Tubular Reactor Configuration

A packed-bed tubular reactor (0.4 L volume, 20 bar pressure) enables:

-

Residence time control (3 hours) for near-complete conversion (>97%).

-

In-line solvent recovery (e.g., isopropanol) to reduce waste.

Operational Parameters:

-

Temperature: 100°C

-

Pressure: 20 bar

-

Molar ratio (amine:halide): 1:1.6

-

Solvent: Isopropanol (15 wt%)

Advantages Over Batch Systems

-

Reduced reaction time (3 hours vs. 24 hours in batch).

-

Consistent product quality due to steady-state conditions.

Solvent-Free and Green Chemistry Approaches

Emerging trends emphasize solvent minimization:

Neat Reaction Systems

Bio-Based Solvents

-

Polydimethylsiloxane (PDMS) and ethanol show promise in reducing environmental impact while maintaining yield (~76%).

Purification and Characterization

Isolation Techniques

Analytical Validation

-

¹H NMR confirms quaternary ammonium structure via methyl group singlet at δ 3.2–3.5 ppm.

-

Elemental analysis verifies chloride content (±0.5% theoretical).

Industrial-Scale Considerations

Chemical Reactions Analysis

P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.

Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.

Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Benzyltrimethylammonium Chloride

- Formula : C₁₀H₁₆ClN

- Molecular Weight : 185.69 g/mol

- Structure : Lacks the lauryl chain; features a benzyl group directly attached to trimethylammonium chloride.

- Properties : Higher water solubility due to reduced hydrophobicity.

- Applications : Used as a phase-transfer catalyst in organic synthesis and as a surfactant in electroplating .

- Toxicity : EPA studies indicate moderate oral and dermal toxicity (LD₅₀ > 200 mg/kg in rats) .

Lauryldimethylbenzylammonium Chloride

- Formula : C₂₁H₃₈ClN

- Molecular Weight : 340.00 g/mol

- Structure : Contains a lauryl chain (C₁₂) and a benzyl group attached to dimethylammonium chloride. Differs from P-Laurylbenzyltrimethylammonium chloride in the placement of the lauryl group (on the ammonium nitrogen vs. the benzene ring).

- Properties : Available as 50–80% aqueous solutions; exhibits strong antimicrobial activity.

- Applications : Common in disinfectants, algicides, and metalworking fluids .

Dodecyltrimethylammonium Bromide

- Formula : C₁₅H₃₄BrN

- Molecular Weight : 308.35 g/mol

- Structure : A straight-chain quaternary ammonium salt with a C₁₂ alkyl chain and three methyl groups.

- Properties : Crystalline solid (melting point ~245°C); bromide ion increases lipophilicity compared to chloride analogs.

- Applications : Cationic surfactant in detergents and DNA extraction protocols .

Benzyltributylammonium Chloride

- Formula : C₁₉H₃₄ClN

- Molecular Weight : 312.0 g/mol

- Structure : Features a benzyl group and three butyl chains on the ammonium center.

- Properties : Solid (melting point 155–163°C); acts as a hydrogen bond acceptor in deep eutectic solvents.

- Applications: Used in dye interactions and non-aqueous synthesis .

Comparative Analysis Table

Structural and Functional Insights

- Hydrophobicity : P-Laurylbenzyltrimethylammonium chloride’s para-lauryl chain enhances lipid solubility, making it effective in formulations requiring sustained antimicrobial action. In contrast, Benzyltrimethylammonium chloride’s smaller structure favors solubility in polar solvents .

- P-Laurylbenzyl derivatives may require stricter handling protocols compared to shorter-chain analogs .

- Thermal Stability : Lauryl-containing compounds (e.g., Lauryldimethylbenzylammonium chloride) show higher thermal stability in aqueous solutions, critical for high-temperature industrial processes .

Q & A

Basic Research Questions

Q. How can P-Laurylbenzyltrimethylammonium chloride be reliably identified and characterized in a laboratory setting?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) for structural confirmation. For purity assessment, employ thin-layer chromatography (TLC) with silica gel plates and a solvent system optimized for quaternary ammonium salts (e.g., chloroform:methanol 9:1). Cross-reference with CAS RN 19014-05-2 for validation .

- Safety Note : Handle in a well-ventilated area due to potential respiratory irritation; wear nitrile gloves and eye protection .

Q. What are the standard protocols for synthesizing P-Laurylbenzyltrimethylammonium chloride in a research lab?

- Synthesis : React p-dodecylbenzyl chloride with trimethylamine in anhydrous ethanol under reflux (75–80°C) for 12–24 hours. Monitor reaction progress via TLC. Post-reaction, precipitate the product by adding diethyl ether and recrystallize from a methanol:acetone mixture (1:3) .

- Purification : Remove excess reactants by repeated washing with deionized water, followed by vacuum drying at 40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for P-Laurylbenzyltrimethylammonium chloride across different solvents?

- Approach : Conduct systematic solubility tests under controlled conditions (e.g., 25°C, 1 atm) using UV-Vis spectroscopy or gravimetric analysis . Compare results with literature values, accounting for batch-to-batch variability in alkyl chain length (C12 vs. C14 lauryl derivatives) .

- Data Analysis : Use van’t Hoff plots to correlate solubility with temperature and identify outliers caused by impurities or hydration states .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in P-Laurylbenzyltrimethylammonium chloride?

- Techniques :

- Ion-pair chromatography with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) for detecting residual amines or halides .

- Mass spectrometry (MS) in positive ion mode to identify degradation products (e.g., demethylation or oxidation byproducts) .

- Validation : Perform spike-and-recovery experiments with known impurity standards (e.g., benzyl chloride) to validate method accuracy .

Q. How does the alkyl chain length (lauryl vs. myristyl) impact the micelle-forming behavior of P-Laurylbenzyltrimethylammonium chloride in aqueous solutions?

- Experimental Design : Measure critical micelle concentration (CMC) using conductivity titration or surface tension measurements . Compare with structurally similar compounds (e.g., myristyl derivatives) under identical ionic strength and pH conditions .

- Key Finding : Longer alkyl chains (C14) typically lower CMC values due to increased hydrophobicity, but deviations may arise from counterion effects (e.g., chloride vs. bromide) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from P-Laurylbenzyltrimethylammonium chloride in fluorescence-based assays?

- Solution : Pre-treat samples with solid-phase extraction (SPE) using a mixed-mode sorbent (e.g., C8 with ion-exchange groups) to remove the surfactant. Validate recovery rates using a fluorescent probe (e.g., pyrene) .

- Alternative : Switch to luminescence detection (e.g., chemiluminescence) if fluorescence quenching persists .

Q. How can researchers assess the compound’s stability under long-term storage conditions?

- Protocol : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation via HPLC-MS and quantify hydrolysis products (e.g., lauryl alcohol) .

- Storage Recommendation : Store in amber glass vials under nitrogen at –20°C to minimize oxidative degradation .

Ecological and Safety Considerations

Q. What are the ecotoxicological risks of P-Laurylbenzyltrimethylammonium chloride in laboratory wastewater?

- Data Gap : Limited ecotoxicity data exist; however, structurally related quaternary ammonium compounds (e.g., benzalkonium chloride) show high toxicity to aquatic organisms. Assume precautionary measures: neutralize waste with activated carbon or bentonite clay before disposal .

- Regulatory Compliance : Follow institutional guidelines for surfactant disposal and document effluent treatment steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.